molecular formula C16H16BrNO3S B288334 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No. B288334
M. Wt: 382.3 g/mol
InChI Key: ODTDSBXZMOXLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have promising results in preclinical studies, and has been the focus of numerous research studies in recent years.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves the inhibition of PARP (poly ADP-ribose polymerase) enzymes, which play a key role in DNA repair mechanisms. By inhibiting PARP, 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole can cause DNA damage to accumulate in cancer cells, leading to cell death. This mechanism of action has been shown to be particularly effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated breast and ovarian cancers.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to have other biochemical and physiological effects. For example, 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to inhibit the growth of blood vessels in tumors, which can help to prevent the spread of cancer cells. 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to modulate immune responses, which may contribute to its effectiveness in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its ability to enhance the effectiveness of other cancer treatments. This makes it a valuable tool for investigating the mechanisms of action of other cancer treatments, and for developing new combination therapies. However, one limitation of 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is its relatively low potency, which may limit its effectiveness in certain types of cancer.

Future Directions

There are several potential future directions for research on 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole. One area of interest is the development of more potent PARP inhibitors, which may be more effective in certain types of cancer. Another area of interest is the investigation of 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the use of 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole in other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. This reaction produces the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been the subject of numerous scientific studies, which have investigated its potential use in cancer treatment. This compound has been shown to have a variety of effects on cancer cells, including the inhibition of DNA repair mechanisms and the induction of apoptosis. 1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Molecular Formula

C16H16BrNO3S

Molecular Weight

382.3 g/mol

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H16BrNO3S/c1-2-21-16-11-13(7-8-14(16)17)22(19,20)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10H2,1H3

InChI Key

ODTDSBXZMOXLIY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br

Origin of Product

United States

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